molecular formula C7H3N3 B1583803 Pyridine-2,6-dicarbonitrile CAS No. 2893-33-6

Pyridine-2,6-dicarbonitrile

Cat. No.: B1583803
CAS No.: 2893-33-6
M. Wt: 129.12 g/mol
InChI Key: XNPMXMIWHVZGMJ-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₇H₃N₃. It is characterized by the presence of two cyano groups attached to the second and sixth positions of a pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in the synthesis of more complex molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyridine-2,6-dicarbonitrile involves its participation in chemical reactions to introduce the pyridine ring and cyano groups into target molecules. This compound can act as a building block in the formation of more complex structures, influencing various molecular pathways and targets .

Properties

IUPAC Name

pyridine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPMXMIWHVZGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1035912-58-3
Record name 2,6-Pyridinedicarbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50183130
Record name Pyridine-2,6-dicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-33-6
Record name 2,6-Pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,6-dicarbonitrile
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Record name Pyridine-2,6-dicarbonitrile
Source EPA DSSTox
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Record name Pyridine-2,6-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-Pyridinedicarbonitrile a valuable ligand in coordination chemistry?

A1: 2,6-Pyridinedicarbonitrile possesses a tridentate N-donor structure, making it a versatile ligand for coordinating with transition metals. [] This coordination can lead to the formation of complexes with interesting photophysical properties, as demonstrated by its ability to form fluorescent complexes with rhodium and iridium. [] The presence of the nitrile groups also offers potential for further functionalization, broadening its applicability in materials design.

Q2: How does 2,6-Pyridinedicarbonitrile contribute to the development of heterogeneous catalysts?

A2: 2,6-Pyridinedicarbonitrile serves as a precursor for covalent triazine frameworks (CTFs). [] These CTFs, with their high surface area and tunable structure, can act as supports for metal nanoparticles and single-atom catalysts. A study demonstrated this by utilizing a 2,6-pyridinedicarbonitrile-derived CTF to support a synergistic structure of Palladium single atoms (Pd1) and Palladium nanoparticles (PdNPs). This catalyst exhibited high activity and selectivity for CO2 hydrogenation to formate under ambient conditions. []

Q3: Can 2,6-Pyridinedicarbonitrile be utilized in the design of organic photoredox catalysts?

A3: Yes, derivatives of 2,6-Pyridinedicarbonitrile can function as organic photoredox catalysts. [] By incorporating electron-donating groups onto the pyridine ring, researchers can tune the molecule's photophysical and electrochemical properties, optimizing its performance in photoredox reactions. These modifications influence the catalyst's absorption and emission spectra, redox potentials, and ultimately, its catalytic activity. []

Q4: What are some challenges associated with using 2,6-Pyridinedicarbonitrile in research?

A4: Despite its versatility, working with 2,6-Pyridinedicarbonitrile presents certain challenges. The synthesis of its derivatives, particularly those with complex donor-acceptor architectures, can be demanding. [] Additionally, optimizing the performance of 2,6-pyridinedicarbonitrile-based catalysts often requires extensive fine-tuning of reaction parameters and catalyst structure, demanding careful experimental design and analysis. [, ]

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